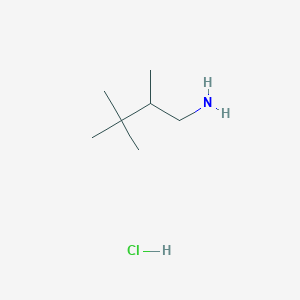

2,3,3-Trimethylbutan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

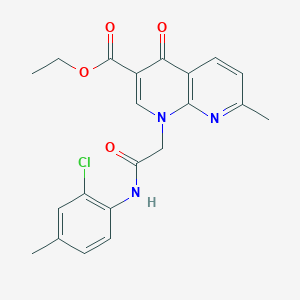

2,3,3-Trimethylbutan-1-amine hydrochloride is an organic compound with the molecular weight of 151.68 . It is also known by its IUPAC name 2,3,3-trimethylbutan-1-amine hydrochloride . The compound appears as a powder and is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for 2,3,3-Trimethylbutan-1-amine hydrochloride is1S/C7H17N.ClH/c1-6(5-8)7(2,3)4;/h6H,5,8H2,1-4H3;1H . This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis

2,3,3-Trimethylbutan-1-amine hydrochloride is a powder that is stored at room temperature . Its molecular weight is 151.68 .Scientific Research Applications

Molecular Interactions and Complex Formation

Research by Castaneda et al. (2001) explored the structure of complexes with NH⋯N hydrogen bonds formed by aromatic proton donors with aliphatic amines, including trimethylamines, in aprotic solvents. Their study revealed the equilibrium between free molecules and complexes of 1:1 and 1:2 composition, indicating the potential of 2,3,3-Trimethylbutan-1-amine hydrochloride in studying molecular interactions and homoconjugated cation formation in solvents like methylene chloride at low temperatures (Castaneda, Denisov, & Schreiber, 2001).

Enzymatic Resolution and Synthesis

Kamal et al. (2007) demonstrated the lipase-catalyzed enantiomer separation of racemic compounds to synthesize optically pure substances, highlighting the role of trimethylamine in synthesizing compounds like (R)-carnitine hydrochloride. This application underscores the importance of 2,3,3-Trimethylbutan-1-amine hydrochloride in the enzymatic resolution processes and the synthesis of bioactive molecules (Kamal, Khanna, & Krishnaji, 2007).

Catalytic Asymmetric Synthesis

The research by Wangweerawong, Bergman, and Ellman (2014) on the asymmetric intermolecular addition of non-acidic C–H bonds to imines illustrates the application of amine hydrochlorides in catalyzing asymmetric syntheses. Their findings point to the effectiveness of 2,3,3-Trimethylbutan-1-amine hydrochloride in facilitating reactions that yield highly enantiomerically enriched amine hydrochlorides, useful in various synthetic applications (Wangweerawong, Bergman, & Ellman, 2014).

Material Science and Surface Modification

The creation and rapid characterization of amine-functionalized silica by Soto-Cantu et al. (2012) demonstrate the utility of amino-functionalized polymers in environmental and analytical chemistry. Their method of synthesizing nearly monodisperse colloidal silica particles and modifying their surface with amino groups, including the use of (3-aminopropyl) trimethoxysilane, showcases the application of 2,3,3-Trimethylbutan-1-amine hydrochloride in material science and surface chemistry (Erick Soto-Cantu, Cueto, Koch, & Russo, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

2,3,3-trimethylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-6(5-8)7(2,3)4;/h6H,5,8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZQHJMPISJGCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3-Trimethylbutan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-benzyl-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2945086.png)

![(1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (2S,3S)-2,3-bis(4-methylbenzoyloxy)succinate](/img/structure/B2945089.png)

![2-(Cyclopropylmethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2945092.png)

![N-cyano-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylaniline](/img/structure/B2945093.png)

![N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2945096.png)

![6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2945099.png)

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2945100.png)

![2-(3,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2945104.png)